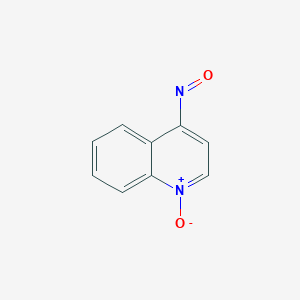

4-Nitrosoquinoline 1-oxide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1130-69-4 |

|---|---|

Molecular Formula |

C9H6N2O2 |

Molecular Weight |

174.16 g/mol |

IUPAC Name |

4-nitroso-1-oxidoquinolin-1-ium |

InChI |

InChI=1S/C9H6N2O2/c12-10-8-5-6-11(13)9-4-2-1-3-7(8)9/h1-6H |

InChI Key |

HDODESNNQIATIS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=[N+]2[O-])N=O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=[N+]2[O-])N=O |

Synonyms |

4-Nitrosoquinoline 1-oxide |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of 4 Nitrosoquinoline 1 Oxide Action

DNA Adduct Formation Dynamics

The carcinogenic activity of 4-NQO is initiated through its metabolic activation. aacrjournals.org The parent compound is enzymatically reduced to its proximate carcinogenic metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO). wikipedia.orgoup.com This metabolite can be further converted to an electrophilic reactant, which then covalently binds to DNA, forming stable quinolone monoadducts. wikipedia.org These DNA adducts are considered a primary cause of the mutagenicity and genotoxicity of 4-NQO. mdpi.comwikipedia.org

Nature of Covalent DNA Adducts Induced by Metabolites

Following metabolic activation to highly reactive intermediates like 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO), 4-NQO forms covalent adducts with DNA bases. aacrjournals.org These bulky additions to the DNA structure are a significant form of DNA damage. selleckchem.com The formation of these adducts disrupts normal cellular processes and can lead to mutations if not repaired. ontosight.ai Research has shown that these adducts are excisable, and their removal is crucial for preventing the transformation of normal cells into cancerous ones. aacrjournals.org

Site-Specificity of Adduct Formation on Purine (B94841) Bases

The metabolites of 4-NQO exhibit a degree of specificity in their reaction with DNA, primarily targeting purine bases. aacrjournals.orgnih.gov The major sites of adduction are the N2 and C8 positions of guanine (B1146940) and the N6 position of adenine (B156593). aacrjournals.orgnih.gov Specifically, stable quinoline (B57606) monoadducts such as 3-(deoxyadenosin-N6-yl)-4AQO and N4-(guanosin-7-yl-4AQO) have been identified. oup.com The formation of these specific 4NQO-purine adducts is a key step in the mutagenic process initiated by this compound. nih.gov

Structural Alterations and Lesions Induced in Genomic DNA

The formation of 4-NQO-DNA adducts leads to significant structural alterations and lesions in the genomic DNA. mdpi.com These adducts can interfere with DNA replication and repair mechanisms, leading to mutations. mdpi.com The lesions induced by 4-NQO are often corrected by the nucleotide excision repair (NER) pathway. wikipedia.org In addition to forming bulky adducts, 4-NQO can also induce DNA single-strand breaks (SSBs) and trap topoisomerase I cleavage complexes, further contributing to DNA damage. aacrjournals.orgnih.gov The persistence of these lesions can lead to irreversible genetic changes and contribute to the carcinogenic potential of 4-NQO. aacrjournals.org

Oxidative Stress Induction and Reactive Oxygen Species Generation

Enzymatic Pathways Contributing to Reactive Oxygen Species Production

The production of ROS by 4-NQO is linked to the enzymatic reduction of its nitro group. wikipedia.orgoup.com This process can lead to redox cycling, which generates superoxide (B77818) radicals (O₂⁻). aacrjournals.orgresearchgate.net Studies in Escherichia coli have demonstrated that 4-NQO is a powerful inducer of the soxS gene, which is part of the superoxide response system, indicating a significant production of superoxide. aacrjournals.orgoup.com This enzymatic activity is dependent on molecular oxygen. aacrjournals.org The subsequent dismutation or further reaction of superoxide can lead to the formation of other ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). oup.comnih.gov

Interactions with DNA Processing Enzymes

The carcinogenic and mutagenic properties of 4-Nitrosoquinoline 1-oxide (4-NQO) are intricately linked to its interactions with key enzymes involved in DNA metabolism. aacrjournals.org These interactions can disrupt the normal processing of DNA, leading to the accumulation of DNA damage and genomic instability. This section explores the specific molecular and cellular mechanisms through which 4-NQO affects DNA processing enzymes, with a focus on its modulation of DNA topoisomerase I activity and its influence on the fidelity of DNA replication.

This compound has been identified as a potent inducer of cellular topoisomerase I-DNA cleavage complexes (Top1cc). nih.gov DNA topoisomerase I is an essential enzyme that relaxes DNA supercoiling by introducing transient single-strand breaks. The formation of Top1cc is a critical intermediate in this process. However, the stabilization of these complexes by certain agents can lead to irreversible DNA damage and cell death.

Research has demonstrated that 4-NQO induces the formation of Top1cc in a time- and concentration-dependent manner in various cell lines, including colon cancer cells (HCT116 and HT29) and primary human fibroblasts. aacrjournals.orgnih.gov Notably, the Top1cc induced by 4-NQO exhibit distinct characteristics compared to those induced by the classic topoisomerase I inhibitor, camptothecin. The complexes formed in the presence of 4-NQO accumulate progressively and persist even after the removal of the compound. aacrjournals.orgnih.gov This suggests a mechanism of irreversible trapping of the enzyme on the DNA.

Interestingly, 4-NQO itself does not directly inhibit topoisomerase I in cell-free biochemical assays. aacrjournals.orgnih.gov This indicates that the in vivo effects are likely mediated by its metabolic activation. aacrjournals.org It is proposed that the active metabolites of 4-NQO form adducts with DNA, and it is these DNA adducts that trap topoisomerase I, leading to the formation of stable and irreversible cleavage complexes. aacrjournals.orgnih.gov The formation of these adducts, primarily at guanine and adenine residues, is considered a key step in the genotoxicity of 4-NQO. aacrjournals.orgwikipedia.org

The biological significance of 4-NQO-induced Top1cc is underscored by the observation that cells with deficient RecQ helicase BLM, which are known to be hypersensitive to 4-NQO, exhibit higher levels of these complexes. aacrjournals.orgnih.gov Furthermore, cell lines with reduced levels of topoisomerase I through siRNA technology show increased resistance to 4-NQO, confirming that the formation of Top1cc is a critical contributor to the compound's cellular activity. aacrjournals.orgnih.gov

Studies using supercoiled plasmid DNA have also provided insights into how 4-NQO binding alters DNA structure, which in turn affects the activity of topoisomerase I. The binding of 4-NQO to DNA can lead to unwinding of the DNA helix, a structural change that can be probed by topoisomerase I. fiu.edu

| Finding | Experimental System | Reference |

|---|---|---|

| Induces formation of cellular Top1cc in a time- and concentration-dependent manner. | Colon cancer cell lines (HCT116, HT29), primary human fibroblasts. | aacrjournals.orgnih.gov |

| Top1cc induced by 4-NQO are persistent after removal of the compound. | Colon cancer cell lines. | aacrjournals.orgnih.gov |

| Does not directly trap Top1cc in biochemical assays. | Cell-free systems. | aacrjournals.orgnih.gov |

| Active metabolites are proposed to form DNA adducts that trap Top1cc. | Inference from cellular and biochemical data. | aacrjournals.orgnih.gov |

| Cells with reduced topoisomerase I levels are resistant to 4-NQO. | HCT116 and MCF7 cells with topoisomerase I siRNA. | aacrjournals.orgnih.gov |

| Binding of 4-NQO to DNA can cause unwinding. | Supercoiled plasmid DNA (phiX174). | fiu.edu |

The interaction of this compound with the DNA template can significantly compromise the fidelity of DNA replication. The formation of 4-NQO-DNA adducts presents a major challenge to the DNA replication machinery, increasing the likelihood of incorporating incorrect nucleotides.

The primary mechanism by which 4-NQO affects replication fidelity is through the generation of its reactive metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO), which covalently binds to DNA. wikipedia.org The resulting stable quinolone monoadducts can be further oxidized to form lesions such as 8-hydroxydeoxyguanosine (8-OHdG). wikipedia.org If these lesions are not repaired before replication, they can lead to mispairing and result in specific types of mutations, most notably G to T transversions. wikipedia.org

The impact of 4-NQO on DNA replication is also evident from studies on cells with defects in DNA repair pathways. For instance, cells from xeroderma pigmentosum (XP) patients, which have impaired nucleotide excision repair, are significantly more sensitive to the cytotoxic effects of 4-NQO. nih.gov Following treatment with 4-NQO, newly synthesized DNA in these repair-deficient cells is smaller in size compared to normal cells, suggesting that the presence of 4-NQO-induced lesions inhibits the elongation and joining of newly replicated DNA fragments. nih.gov This indicates that the efficient removal of 4-NQO adducts is crucial for maintaining the integrity of the replication process.

Furthermore, studies in yeast have shown that treatment with 4-NQO can induce a replication stress response. oup.com This stress can lead to an increased mutation rate. For example, in yeast strains with a compromised DNA polymerase ε, a key enzyme in DNA replication, the mutation rate is substantially elevated. oup.com This highlights the interplay between 4-NQO-induced DNA damage and the cellular machinery responsible for ensuring high-fidelity DNA synthesis.

While 4-NQO is a known mutagen that induces DNA lesions, its direct effect on the proofreading activity of DNA polymerases is an area of ongoing investigation. In some bacterial systems, no significant difference in survival was observed between wild-type strains and those lacking a specific proofreading exonuclease (DnaQ) when exposed to 4-NQO, suggesting that in those specific contexts, other repair or tolerance mechanisms might be more critical for dealing with 4-NQO-induced damage. biorxiv.org

| Effect | Mechanism | Consequence | Reference |

|---|---|---|---|

| Formation of DNA adducts | Metabolic activation to 4HAQO, which covalently binds to DNA. | Creation of lesions like 8-hydroxydeoxyguanosine (8-OHdG). | wikipedia.org |

| Induction of mutations | Mispairing opposite DNA adducts during replication. | Predominantly G to T transversions. | wikipedia.org |

| Inhibition of DNA replication | 4-NQO-induced lesions block the progression of the replication fork. | Formation of smaller newly synthesized DNA fragments, especially in repair-deficient cells. | nih.gov |

| Induction of replication stress | Cellular response to DNA damage. | Increased spontaneous mutation rates. | oup.com |

Genotoxicity and Mutagenicity Induced by 4 Nitrosoquinoline 1 Oxide

Mutational Spectra and Carcinogenic Fingerprints

The mutagenic activity of 4-NQO is characterized by a distinct pattern of DNA sequence changes, often referred to as a mutational spectrum or carcinogenic fingerprint. This spectrum is largely defined by the types of DNA adducts formed and the subsequent cellular DNA repair and replication processes. oup.com The primary metabolite, 4-hydroxyaminoquinoline 1-oxide (4-HAQO), and its further activated form, acetoxy-4-aminoquinoline 1-oxide (Ac-4HAQO), are responsible for forming these adducts. nih.govnih.govoup.com The major adducts are formed at guanine (B1146940) and adenine (B156593) residues. oup.comoup.com Specifically, 4-NQO is known to form three main DNA adducts after its conversion to 4-hydroxyaminoquinoline 1-oxide: N-(deoxyguanosin-8-yl)-4AQO, 3-(deoxyguanosin-N2-yl)-4AQO, and 3-(deoxyadenosin-N6-yl)-4AQO. nih.govoup.com

Studies have consistently shown that 4-NQO primarily induces base-pair substitution mutations. nih.govoup.com Research in various organisms, from bacteria to mammalian cells, has demonstrated that guanine (G) residues are the principal target for 4-NQO-induced mutations. nih.govnih.govoup.com While mutations at adenine (A) residues also occur, there is a significant preference for guanine, with some studies reporting a 19-fold higher frequency of guanine substitutions compared to adenine. oup.comnih.gov

Whole-genome sequencing analysis in Aspergillus nidulans revealed that 4-NQO can induce all possible types of single-nucleotide substitutions. nih.gov This suggests that while there is a strong preference for targeting specific bases, 4-NQO has the potential to alter any base pair. oup.comnih.gov

A study on the hprt locus in Chinese hamster ovary (CHO) cells found that 4-NQO acts almost exclusively at G residues, leading to base substitutions. oup.com This specificity provides a characteristic signature for the mutagenic action of this compound.

A hallmark of the 4-NQO mutational spectrum is the prevalence of guanine to pyrimidine (B1678525) transversions, specifically G to thymine (B56734) (T) and G to cytosine (C) substitutions. nih.govnih.gov In single-stranded DNA, where the formation of dGuo-C8-AQO adducts is favored, G to pyrimidine transversions are the most frequently observed base substitution. nih.govnih.govoup.com The ratio of C8 to N2 guanine adducts is approximately 1:2 in double-stranded DNA and shifts to 8-10:1 in single-stranded DNA. nih.govnih.gov This suggests a strong correlation between the dGuo-C8-AQO adduct and the induction of G to pyrimidine transversions. nih.govnih.govoup.com

In contrast, studies using double-stranded DNA have often reported a higher frequency of G to A transitions. nih.govnih.govoup.com This difference in mutational outcome is attributed to the different types of guanine adducts formed on single-stranded versus double-stranded DNA. oup.comnih.gov The dGuo-N2-AQO adduct, more common in double-stranded DNA, is thought to primarily lead to G to A transitions. oup.com

The table below summarizes the types of mutations induced by a metabolite of 4-NQO in single-stranded M13mp19 phage DNA, highlighting the prevalence of G to pyrimidine transversions.

| Type of Mutation | Number of Mutants | Percentage |

| G to T Transversion | 27 | 39.7% |

| G to C Transversion | 9 | 13.2% |

| G to A Transition | 7 | 10.3% |

| Other Base Substitutions | 10 | 14.7% |

| Frameshifts | 15 | 22.1% |

| Total Mutants | 68 | 100% |

| Data derived from studies on Ac-4HAQO induced mutants in E. coli lacZ assay using single-stranded DNA. nih.govnih.gov |

While base substitutions are the predominant type of mutation induced by 4-NQO, frameshift mutations are also observed. nih.govoup.com The frequency and type of frameshift mutations can vary depending on the experimental system and the specific DNA sequence context. nih.govpnas.org

In some bacterial test systems, 4-NQO has been shown to cause frameshift mutations. pnas.org However, a whole-genome sequencing study in Aspergillus nidulans found only a single one-base-pair deletion and no insertions among nearly 4,000 mutations analyzed, suggesting that 4-NQO-induced frameshifts may be rare events in this organism under the tested conditions. nih.gov Another study identified some frameshift mutations in the tetracycline (B611298) resistance gene of pBR322 induced by 4-NQO adducts. oup.com

Chromosomal Aberrations and Clastogenic Effects

Beyond point mutations, 4-NQO is a potent clastogen, meaning it can induce structural chromosomal damage. nih.govontosight.ai This clastogenic activity manifests as chromatid gaps, breaks, and exchanges. nih.gov The ability of 4-NQO to cause these chromosomal aberrations has been demonstrated in various cell types, including swine bladder epithelial cells and human lymphoblastoid cells. oup.comnih.gov

In cultured swine bladder epithelial cells, treatment with 4-NQO led to a dose-dependent increase in chromatid aberrations. nih.gov These effects were observed to decrease with time after the removal of the compound. nih.gov Furthermore, 4-NQO exposure resulted in a suppression of mitotic activity, which was also dose-dependent and persisted for over 30 hours after treatment. nih.gov

Studies in different human and mouse cell lines have shown that the clastogenicity of 4-NQO can be cell-type dependent. nih.govoup.com For instance, a dose-response relationship for micronucleus induction (a marker of chromosomal damage) was observed in the mouse lymphoma L5178Y cell line, but not as clearly in several human lymphoblastoid cell lines at similar toxicity levels. nih.govoup.com This suggests that cellular factors, such as DNA repair capacity, can influence the extent of chromosomal damage. nih.govoup.com Research has also indicated that 4-NQO is a more effective point mutagen than a clastogen in certain contexts. nih.govoup.com

The table below illustrates the clastogenic effects of 4-NQO on swine urothelial cells in culture.

| Effect | Observation |

| Mitotic Activity | Dose-dependent suppression, continuing for >30 hours post-treatment. nih.gov |

| Ploidy | No significant changes in the proportions of different ploidy classes. nih.gov |

| Chromatid Aberrations | Dose-dependent increase in chromatid gaps, breaks, and exchanges. nih.gov |

| Temporal Effect | Clastogenic effect decreased with increasing time after treatment. nih.gov |

Relationship between DNA Damage and Mutagenic Potential

The mutagenic potential of 4-NQO is intrinsically linked to the DNA damage it inflicts. The formation of bulky DNA adducts is the primary initiating event that, if not properly repaired, can lead to mutations during DNA replication. oup.comwikipedia.org The metabolic activation of 4-NQO is a prerequisite for its DNA-damaging and mutagenic activity. oup.com

The production of reactive oxygen species (ROS) is another mechanism through which 4-NQO can induce DNA damage, although its exact role is not fully understood. wikipedia.org The oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8-OHdG), can lead to G to T transversions if left unrepaired. frontiersin.orgwikipedia.org

The cellular response to 4-NQO-induced DNA damage involves the activation of DNA repair pathways, such as nucleotide excision repair (NER), which attempts to remove the bulky adducts. wikipedia.orgspandidos-publications.com The efficiency and fidelity of these repair processes are critical determinants of the ultimate mutagenic outcome. oup.com If the DNA damage is not repaired before the cell undergoes DNA replication, the DNA polymerases may misread the damaged template, leading to the incorporation of incorrect bases and resulting in mutations. spandidos-publications.com

The relationship between specific DNA adducts and the resulting mutations is a key area of research. As mentioned earlier, the dGuo-C8-AQO adduct is strongly associated with G to pyrimidine transversions, while the dGuo-N2-AQO adduct is linked to G to A transitions. nih.govnih.govoup.comoup.com This demonstrates a direct causal link between the initial DNA lesion and the subsequent mutagenic event, highlighting the molecular basis of 4-NQO's carcinogenicity.

Metabolic Activation and Inactivation Pathways of 4 Nitrosoquinoline 1 Oxide

Enzymatic Bioactivation to Ultimate Carcinogens

The carcinogenicity of 4-NQO is not inherent to the parent molecule but is a consequence of its metabolic activation within the cell. This bioactivation process involves enzymatic reduction of its nitro group, leading to the formation of highly reactive electrophilic intermediates that can covalently bind to cellular macromolecules, most notably DNA.

Pathways Involving 4-Hydroxyaminoquinoline 1-oxide Formation

A pivotal step in the bioactivation of 4-NQO is its reduction to 4-hydroxyaminoquinoline 1-oxide (4-HAQO). oup.comresearchgate.netmicrobiologyresearch.org This conversion is a four-electron reduction of the nitro group and is considered to produce the proximate carcinogen. researchgate.net The formation of 4-HAQO enhances the genotoxic potential of the parent compound. microbiologyresearch.org Cellular enzymes, primarily cytosolic nitroreductases, are responsible for catalyzing this critical activation step. ijcrt.org The availability of coenzymes within the cell can influence whether 4-NQO is converted to 4-HAQO or directed towards detoxification pathways, such as conjugation with glutathione (B108866). ijcrt.orgnih.gov

Role of 4-Acetoxyaminoquinoline (B1221042) 1-oxide as an Electrophilic Intermediate

While 4-HAQO is the proximate carcinogen, further metabolic steps are required to generate the ultimate carcinogenic species. Following its formation, 4-HAQO can be further metabolized to form highly reactive esters, such as 4-acetoxyaminoquinoline 1-oxide (Ac-4-HAQO). oup.comnih.gov Ac-4-HAQO is considered a good model for the ultimate carcinogen of 4-NQO because it reacts with DNA in vitro to produce the same adducts that are formed in vivo. oup.comoup.com This highly electrophilic intermediate readily reacts with nucleophilic sites on DNA bases, forming stable covalent adducts. oup.comnih.gov The primary adducts are formed with guanine (B1146940) and adenine (B156593) residues. oup.com The formation of these adducts, which can lead to mutations if not repaired, is a key molecular event in the initiation of carcinogenesis by 4-NQO.

Identification and Activity of Specific Nitroreductases

The enzymatic reduction of 4-NQO to 4-HAQO is carried out by specific cytosolic nitroreductases, with notable differences observed between species. nih.gov In rats, the predominant enzyme responsible for this reaction is NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. nih.govaacrjournals.org This enzyme can utilize either NADH or NADPH as an electron donor and its activity is characteristically inhibited by dicumarol. aacrjournals.org

In contrast, mouse liver cytosol relies more heavily on a dicumarol-resistant NADH-specific nitroreductase. nih.gov This enzyme shows a strong preference for NADH as a cofactor and is insensitive to inhibition by dicumarol. nih.gov Kinetic studies have revealed significant differences in the affinity of these enzymes for 4-NQO. The dicumarol-resistant reductase in mice has a much higher affinity (lower Km) for 4-NQO compared to DT-diaphorase, suggesting it plays a more significant role in the metabolism of 4-NQO in this species even if its maximal velocity is lower. nih.govaacrjournals.org While other enzymes like xanthine (B1682287) oxidase can produce radical intermediates from 4-NQO, DT-diaphorase is noted for catalyzing a two-electron reduction. aacrjournals.orgacs.org

| Enzyme | Predominant Species | Cofactor Preference | Inhibitor | Km for 4-NQO (μM) | Reference |

|---|---|---|---|---|---|

| NAD(P)H:quinone oxidoreductase (DT-diaphorase) | Rat | NADH or NADPH | Dicumarol | 208 | aacrjournals.orgnih.gov |

| Dicumarol-resistant 4NQO reductase | Mouse | NADH | Resistant to Dicumarol | 15 | nih.govnih.gov |

Detoxification and Conjugation Mechanisms

Concurrent with bioactivation pathways, cells possess robust detoxification mechanisms to neutralize 4-NQO and its reactive metabolites, thereby mitigating their toxic and carcinogenic potential. These pathways primarily involve conjugation reactions that render the molecule more water-soluble and easier to excrete.

Formation of Glutathione Conjugates

A major detoxification pathway for 4-NQO is its conjugation with the endogenous antioxidant tripeptide, glutathione (GSH). acs.orgoup.com This reaction is catalyzed by glutathione S-transferases (GSTs) and involves the nucleophilic substitution of the nitro group of 4-NQO with the cysteine sulfur of GSH. oup.comnih.gov The resulting product is 4-(glutathion-S-yl)-quinoline 1-oxide. oup.comnih.gov This conjugation significantly reduces the chemical reactivity and toxicity of the parent compound. acs.orgnih.gov While the reaction can occur non-enzymatically at a slow rate, it is overwhelmingly dominated by enzymatic catalysis under physiological conditions. oup.comnih.gov The efficiency of this conjugation varies between species and tissues, correlating with the expression and activity of specific GST isoenzymes. nih.gov For instance, human liver cytosol effectively conjugates 4-NQO, and in mice, isoenzymes with Yb1 and Yf subunits show high activity. nih.govportlandpress.com

Enzyme Systems Involved in Xenobiotic Metabolism

The metabolic fate of 4-NQO is determined by the interplay of Phase I and Phase II xenobiotic-metabolizing enzymes. mdpi.com Phase I reactions, such as the nitroreduction of 4-NQO to 4-HAQO, are considered activation steps that introduce or expose functional groups. mdpi.commdpi.com These are primarily carried out by reductases like DT-diaphorase. aacrjournals.org

Phase II enzymes then act on the parent compound or its metabolites to facilitate detoxification. mdpi.com Glutathione S-transferases (GSTs) are a critical family of Phase II enzymes that catalyze the conjugation of 4-NQO with GSH, a key detoxification reaction. mdpi.comoup.com

Cellular Responses and Regulatory Pathways in 4 Nitrosoquinoline 1 Oxide Exposure

DNA Damage Response Activation and Signaling

The primary mechanism of 4-NQO's carcinogenicity involves its metabolic activation into highly reactive intermediates, such as 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO). nih.govaacrjournals.org This metabolite covalently binds to DNA, forming stable bulky adducts, primarily with guanine (B1146940) and adenine (B156593) residues. nih.govaacrjournals.org In addition to forming adducts, 4-NQO induces significant oxidative stress through the production of reactive oxygen species (ROS), including superoxide (B77818), hydrogen peroxide, and hydroxyl radicals. oup.com This leads to oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8OHdG). wikipedia.orgoup.com

The presence of these DNA lesions—both bulky adducts and oxidative damage—is recognized by the cell's surveillance machinery, initiating a robust DNA damage response (DDR). A key early event in this response is the phosphorylation of the histone variant H2AX to form γH2AX, which serves as a molecular marker for DNA double-strand breaks (DSBs) and accumulates at sites of damage. nih.govfrontiersin.org Studies have shown a significant, dose-dependent increase in γH2AX activation in various cell lines upon treatment with 4-NQO. nih.govfrontiersin.org The compound is also known to produce DNA single-strand breaks (SSBs) and can trap topoisomerase I-DNA cleavage complexes, further contributing to genomic instability. aacrjournals.orgresearchgate.net

To counteract the DNA damage induced by 4-NQO, cells activate specific DNA repair pathways. The principal mechanism for removing the bulky, helix-distorting adducts formed by 4-NQO is Nucleotide Excision Repair (NER). wikipedia.orgspandidos-publications.comnih.gov The NER pathway is a versatile system that recognizes and excises a wide range of DNA lesions. spandidos-publications.com Research has demonstrated that the repair of all major 4-NQO adducts is dependent on a functional excision repair mechanism, a process that involves DNA polymerases alpha and delta. nih.gov

The efficiency of NER can be a critical determinant of cellular sensitivity to 4-NQO. For instance, the protein POLD4, a subunit of DNA polymerase δ, plays a role in the NER pathway. spandidos-publications.com Reduced expression of POLD4 has been shown to weaken NER capability, thereby enhancing the cell's sensitivity to the toxic effects of 4-NQO. spandidos-publications.com This highlights the central role of the NER pathway in repairing 4-NQO-induced damage and maintaining genomic integrity. spandidos-publications.com

Upon detection of significant DNA damage that cannot be immediately repaired, the cell activates checkpoints to halt the progression of the cell cycle. This pause provides the necessary time for DNA repair mechanisms to operate before the damaged genetic material is replicated (S phase) or segregated to daughter cells (M phase). The tumor suppressor protein p53 is a central regulator of this process. researchgate.net Following 4-NQO-induced DNA damage, p53 is activated. researchgate.net Activated p53 can then induce the expression of other proteins, such as p21, a cyclin-dependent kinase inhibitor that enforces cell cycle arrest, typically at the G1/S transition. researchgate.net This engagement of cell cycle checkpoints is a crucial protective response to prevent the propagation of mutations that could arise from replicating a damaged DNA template. researchgate.net

Programmed Cell Death Pathways

When DNA damage is too extensive or irreparable, the cell may initiate programmed cell death, or apoptosis, to eliminate itself in a controlled manner. This is a critical anti-cancer mechanism that prevents the survival of cells with heavily damaged genomes, thereby reducing the risk of malignant transformation. frontiersin.org Apoptosis is considered a secondary response to the genotoxic stress inflicted by 4-NQO. nih.govfrontiersin.org

The induction of apoptosis by 4-NQO is a direct consequence of the DNA damage it causes. nih.govfrontiersin.org The persistent signaling from the DNA damage response pathways, including the activation of proteins like p53, can shift the cellular balance from survival and repair towards self-destruction. researchgate.net Studies using Annexin-V flow cytometry have confirmed that treatment with 4-NQO leads to a significant increase in apoptotic cells. nih.govresearchgate.net This process is particularly relevant in the context of carcinogenesis, where the elimination of genetically unstable cells serves as a barrier to tumor development. researchgate.net

The apoptotic program is executed by a family of proteases called caspases. The process is often initiated through the intrinsic (mitochondrial) pathway in response to DNA damage. Key regulatory proteins are activated to commit the cell to this fate. Following 4-NQO exposure, an increased expression of the pro-apoptotic protein p53 is observed. researchgate.net This is followed by the activation of initiator caspases, such as caspase-9, and subsequently, executioner caspases, like caspase-3. researchgate.netnih.gov

The activation of caspase-3 is a point of no return in the apoptotic cascade. Active caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. One such critical substrate is Poly (ADP-ribose) polymerase (PARP). The cleavage of PARP by caspase-3 is a well-established indicator of apoptosis and has been observed in cells treated with 4-NQO. researchgate.net

Table 1: Key Proteins in 4-NQO DNA Damage and Apoptotic Response

| Protein | Function | Role in 4-NQO Response |

|---|---|---|

| γH2AX | DNA double-strand break marker | Rapidly phosphorylated at sites of DNA damage, indicating an active DNA damage response. nih.govfrontiersin.org |

| p53 | Tumor suppressor, transcription factor | Activated by DNA damage; can induce cell cycle arrest or apoptosis. researchgate.net |

| p21 | Cyclin-dependent kinase inhibitor | Induced by p53; enforces cell cycle arrest to allow time for DNA repair. researchgate.net |

| Caspase-9 | Initiator caspase | Activated as part of the intrinsic apoptotic pathway in response to severe cellular stress. researchgate.netnih.gov |

| Caspase-3 | Executioner caspase | Activated by initiator caspases; cleaves cellular substrates to execute the apoptotic program. researchgate.netnih.gov |

| PARP | DNA repair and cell death enzyme | Cleaved and inactivated by Caspase-3, a hallmark of apoptosis. researchgate.net |

Immune System Modulation and Immunosuppression

Beyond its direct effects on target epithelial cells, 4-NQO has systemic effects, significantly modulating the immune system. nih.govnih.gov Research indicates that 4-NQO can induce an early immunosuppressive response that coevolves with carcinogenesis. nih.govnih.gov This immunosuppression is not merely a consequence of tumor formation but a direct effect of the compound on immune cells. nih.gov

The mechanism underlying this immunosuppressive effect appears to be similar to its action in epithelial cells: the induction of DNA damage and subsequent apoptosis. nih.gov When human B- and T-cell lines are exposed to 4-NQO, they exhibit DNA damage and undergo apoptosis. nih.gov Notably, B-cells show markedly higher sensitivity and a more pronounced reduction in viability compared to T-cells, suggesting a selective vulnerability. nih.govfrontiersin.org By causing the death of specific immune cells, particularly B-lymphocytes, 4-NQO fosters an immunosuppressive environment that may permit developing tumors to evade immune surveillance. nih.gov In the context of the tumor microenvironment, 4-NQO exposure has been shown to alter the infiltration of various lymphocyte subsets, including CD4+, CD8+, and FoxP3+ T cells, as well as B220+ B cells. frontiersin.org

Table 2: Observed Effects of 4-NQO on Immune Cell Populations

| Immune Cell Type | Observed Effect | Reference |

|---|---|---|

| B-Cells (General) | Significant decrease in population in spleen and peripheral blood; high sensitivity to 4-NQO-induced apoptosis. | nih.govnih.gov |

| T-Cells (General) | Less sensitive to 4-NQO-induced apoptosis compared to B-cells. | nih.gov |

| γδ T-Cells | Population decreased at both pre-cancerous and cancerous stages. | nih.govnih.gov |

| CD5+ B-Lymphocytes | Population decreased at both pre-cancerous and cancerous stages. | nih.gov |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 4-Nitrosoquinoline 1-oxide |

| 4-acetoxyaminoquinoline-1-oxide |

| 8-hydroxydeoxyguanosine |

| Hydrogen peroxide |

| Guanine |

| Adenine |

| Aphidicolin |

Dysregulation of Intracellular Signaling Networks

This compound disrupts critical intracellular signaling networks that govern cell proliferation, differentiation, and survival. Its carcinogenic effects are mediated, in part, by perturbing key pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Wnt/β-catenin signaling cascades.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a major downstream signaling route for the Epidermal Growth Factor Receptor (EGFR) family, which is frequently overexpressed in oral squamous cell carcinoma. Exposure to 4-NQO has been shown to activate the MAPK pathway, contributing to oncogenesis. Studies on 4-NQO-induced oral carcinogenesis in mice demonstrate an increased expression of key protein tyrosine kinases and their downstream targets.

Specifically, treatment with 4-NQO leads to elevated expression of proteins within the Ras/MAP kinase and Ras/PI3K/AKT signaling cascades, including PI3K, Akt, and Raf1. Furthermore, research on nitric oxide-related species (NOx), which share mechanistic similarities with 4-NQO in generating reactive species, shows activation of all three major subgroups of MAP kinases: extracellular signal-regulated kinase (ERK), p38, and c-Jun NH2-terminal kinase (JNK). This activation is a critical component of the cellular response to NOx-induced stress and is believed to participate in NO signal transduction. The dysregulation of these pathways by 4-NQO drives crucial mechanisms resulting in increased cell proliferation, invasion, and metastasis.

The Wnt/β-catenin signaling pathway is essential for tissue homeostasis and development, and its improper activation is strongly linked to various cancers. In the context of 4-NQO-induced carcinogenesis, this pathway is aberrantly regulated. The canonical Wnt pathway's central component is β-catenin, which, upon pathway activation, stabilizes, accumulates in the cytoplasm, and translocates to the nucleus to act as a transcriptional co-activator for genes involved in cell proliferation.

Table 3: Expression of Wnt/β-catenin Pathway Components in 4-NQO-Induced Rat Tongue Carcinogenesis

| Protein | Change in Expression | Stage of Carcinogenesis | Significance | Reference |

| Wnt1 | Significant Increase | Pre-neoplastic lesions (12 weeks) | p<0.05 | |

| Wnt1 | Significant Increase | Squamous cell carcinoma (20 weeks) | p<0.05 | |

| Frizzled-1 | No significant difference | Oral carcinogenesis | p>0.05 | |

| Frizzled-5 | No significant difference | Oral carcinogenesis | p>0.05 | |

| β-catenin | No significant difference | Oral carcinogenesis | p>0.05 |

Metabolic Reprogramming in Response to Carcinogen Exposure

Carcinogen exposure, including that to 4-NQO, induces profound metabolic reprogramming within cells and systemically. This rewiring of metabolic pathways supports the increased biosynthetic and energetic demands of rapidly proliferating cancer cells.

Metabolomic studies of serum from animal models with 4-NQO-induced tongue carcinogenesis have identified significant dysregulation of several metabolic pathways. Among the 16 metabolites found to be associated with the carcinogenesis process, clear alterations were noted in lipid and amino acid metabolism. Specifically, the research highlighted dysregulated fatty acid and glycine (B1666218) metabolism as key features of the metabolic response to 4-NQO.

These changes are part of a broader cancer-associated metabolic reprogramming that can also include enhanced nucleic acid and lipid biosynthesis. The disturbance in lipid metabolism points towards changes in the structural components of cell membranes and signaling molecules, while alterations in glycine metabolism can impact nucleotide synthesis and cellular redox balance, both of which are critical for tumor growth and survival. These findings indicate that 4-NQO not only damages DNA but also induces a systemic metabolic shift that creates a permissive environment for carcinogenesis.

Impact on Tricarboxylic Acid Cycle and Mitochondrial Respiration

Exposure to this compound (4-NQO) significantly disrupts cellular energy metabolism, primarily through the induction of oxidative and nitrosative stress, which in turn impairs the function of the Tricarboxylic Acid (TCA) cycle and mitochondrial respiration. The effects are largely indirect, stemming from the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) during the metabolic activation of 4-NQO.

The enzymatic reduction of the nitro group of 4-NQO is a key step in its activation and carcinogenic activity. researchgate.netnih.gov This process involves redox cycling, which generates a substantial amount of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). researchgate.net These reactive species can directly damage mitochondrial components, leading to a cascade of events that compromise cellular respiration and energy production.

Effects on the Tricarboxylic Acid Cycle

The TCA cycle, a central hub of cellular metabolism occurring within the mitochondrial matrix, is particularly vulnerable to the oxidative stress induced by 4-NQO. Several of its key enzymes contain iron-sulfur ([Fe-S]) clusters that are highly sensitive to oxidation.

One of the primary targets is aconitase , the enzyme responsible for the isomerization of citrate (B86180) to isocitrate. wikipedia.org Aconitase contains a [4Fe-4S] cluster in its active site, which can be readily oxidized and inactivated by superoxide radicals. wikipedia.orgnih.gov The inactivation of aconitase leads to a bottleneck in the TCA cycle, causing an accumulation of citrate and a depletion of downstream intermediates. This disruption has significant consequences for cellular metabolism, as it not only halts energy production but also affects biosynthetic pathways that rely on TCA cycle intermediates. nih.gov

While direct inhibition data for 4-NQO on other TCA cycle enzymes is not extensively detailed, the general mechanism of ROS-mediated damage suggests that other [Fe-S] cluster-containing enzymes, such as succinate (B1194679) dehydrogenase (Complex II) , are also potential targets. mdpi.comoncotarget.com

Table 1: Postulated Effects of this compound on TCA Cycle Enzymes via Oxidative Stress

| TCA Cycle Enzyme | Prosthetic Group/Key Feature | Postulated Effect of 4-NQO-Induced ROS/RNS | Consequence of Inhibition |

| Aconitase | [4Fe-4S] cluster | High susceptibility to inactivation by superoxide radicals. wikipedia.orgnih.gov | Accumulation of citrate, disruption of the cycle, impaired production of NADH and FADH₂. |

| Succinate Dehydrogenase (Complex II) | [Fe-S] clusters, FAD | Potential for inactivation through oxidative damage to [Fe-S] clusters. mdpi.com | Decreased conversion of succinate to fumarate, reduced FADH₂ production, and impaired electron transport chain function. |

Impairment of Mitochondrial Respiration

Mitochondrial respiration, the process of generating ATP through the electron transport chain (ETC), is severely hampered by 4-NQO exposure. This is due to both the direct attack of ROS/RNS on the ETC complexes and the reduced supply of reducing equivalents (NADH and FADH₂) from the disrupted TCA cycle.

The metabolic activation of 4-NQO can lead to the formation of RNS, such as peroxynitrite, which is a potent inhibitor of multiple mitochondrial components. The effects of 4-NQO share similarities with those of nitric oxide (NO) and its derivatives, which are known to inhibit mitochondrial respiration. nih.gov

Complex I (NADH:ubiquinone oxidoreductase): This complex is a major site of ROS production and is also susceptible to oxidative damage. Inhibition of Complex I by ROS or RNS can decrease the oxidation of NADH, leading to a reduced proton gradient and lower ATP synthesis. cam.ac.uknih.gov

The cumulative effect of this damage is a significant decrease in the cell's capacity for oxidative phosphorylation. The cell may consequently shift its metabolism towards glycolysis to compensate for the loss of mitochondrial ATP production, a phenomenon often observed in cancer cells. The impairment of mitochondrial function can also lead to the release of pro-apoptotic factors, initiating programmed cell death in response to the cellular damage. nih.gov

Table 2: Summary of this compound's Impact on Mitochondrial Respiration

| Component | Mechanism of Disruption by 4-NQO | Research Findings |

| Electron Transport Chain (ETC) Complexes (e.g., Complex I, IV) | Oxidative and nitrosative damage to enzyme subunits and prosthetic groups by ROS/RNS. nih.govcam.ac.uknih.gov | 4-NQO is a potent inducer of intracellular oxidative stress. researchgate.net The effects of RNS, potent inhibitors of ETC complexes, are implicated. |

| Oxygen Consumption Rate (OCR) | Reduced electron flow through the ETC due to complex inhibition and decreased substrate supply from the TCA cycle. | While specific OCR data for 4-NQO is limited, inhibition of ETC complexes invariably leads to decreased oxygen consumption. cam.ac.ukresearchgate.netescholarship.orgmdpi.com |

| ATP Synthesis | Diminished proton gradient across the inner mitochondrial membrane, which is necessary to drive ATP synthase. | The disruption of the TCA cycle and ETC directly impairs the cell's primary mechanism for ATP generation. nih.gov |

Experimental Models for 4 Nitrosoquinoline 1 Oxide Research

In Vivo Carcinogenesis Models

In vivo models are crucial for understanding the complex, multi-step process of cancer development within a whole organism. 4-NQO is widely used to induce tumors in rodent models, providing insights into tumor initiation, promotion, and progression in a way that mirrors human disease.

The 4-NQO-induced murine model for oral squamous cell carcinoma (OSCC) is one of the most established and preferred systems for studying this malignancy. frontiersin.orgnih.gov This model's significance lies in its ability to replicate the stepwise progression of human OSCC, from early dysplastic lesions to invasive carcinoma. nih.govmdpi.com The genetic alterations and histological changes observed in 4-NQO-induced tumors in mice show a high degree of similarity to those found in human OSCC, particularly those linked to tobacco use. mdpi.comfrontiersin.org

Researchers typically administer 4-NQO to mice through their drinking water, which leads to the development of lesions primarily on the tongue. nih.govnih.gov This method allows for the study of the entire carcinogenic process and the interaction between the developing tumor and the host's immune system. frontiersin.org The model is also highly adaptable for use with transgenic mice, enabling the investigation of specific genes and their roles in driving cancer progression. nih.gov Studies using this model have provided valuable information on the tumor immune microenvironment, showing a time- and stage-dependent infiltration of various immune cells, such as T cells and B cells, as the lesions progress from dysplasia to carcinoma. frontiersin.org

Table 1: Key Features of 4-NQO Murine Model of OSCC

| Feature | Description | Reference |

|---|---|---|

| Carcinogen | 4-Nitroquinoline 1-oxide (4-NQO) | nih.gov |

| Administration | Typically in drinking water | mdpi.com |

| Primary Tumor Site | Tongue | nih.gov |

| Disease Progression | Mimics human OSCC: hyperplasia -> dysplasia -> carcinoma | nih.gov |

| Advantages | High similarity to human OSCC, allows for study of immune response and use of transgenic mice. | frontiersin.orgnih.govfrontiersin.org |

Beyond the oral cavity, 4-NQO is also an effective carcinogen for inducing esophageal squamous cell carcinoma (ESCC) in rodent models. nih.govnih.gov Similar to the oral cancer model, administering 4-NQO to mice can induce a progression of esophageal lesions from hyperplasia and dysplasia to invasive carcinoma. nih.gov This model is valuable because it mimics the development of human ESCC and provides a platform to study the molecular mechanisms underlying the disease. nih.gov The susceptibility of the tongue and esophagus to 4-NQO-induced carcinogenesis is partly due to high concentrations of the enzyme 4-NQO reductase in these tissues, which metabolizes 4-NQO into its active, cancer-causing form. nih.gov While tumors are predominantly induced in the oral cavity, the systemic circulation of 4-NQO means other tissues are exposed, though cancerous lesions in other organs are not commonly reported within the typical timeframe for OSCC development. frontiersin.org

Table 2: 4-NQO-Induced Esophageal Carcinogenesis Model

| Parameter | Finding | Reference |

|---|---|---|

| Animal Model | Mice (e.g., C57BL/6J) | nih.govnih.gov |

| Carcinogen | 4-Nitroquinoline 1-oxide (4-NQO) | nih.gov |

| Pathology | Induces multifocal precancerous and cancerous lesions | nih.gov |

| Progression | Hyperplasia -> Dysplasia -> Carcinoma | nih.gov |

| Mechanism | DNA damage and production of reactive oxygen species | nih.gov |

To better replicate the multifactorial nature of human cancers, 4-NQO is often used in co-carcinogenesis models. A significant area of this research involves the interaction between 4-NQO (as a tobacco carcinogen analog) and ethanol (B145695). researchgate.netnih.gov Studies have shown that co-exposure to 4-NQO and ethanol accelerates the development of esophageal and oral squamous cell carcinoma. researchgate.netnih.gov This combination can exacerbate inflammatory responses and DNA damage. nih.gov Mechanistically, the co-exposure has been found to activate specific signaling pathways, such as the TNF-α/TRAF2/NF-κB pathway, which promotes the proliferative and invasive capabilities of cancer cells. researchgate.netnih.gov These models are critical for understanding how lifestyle factors like alcohol consumption synergize with other carcinogens to increase cancer risk. nih.gov

The reliability of 4-NQO-induced carcinogenesis models makes them highly suitable for preclinical studies aimed at identifying and testing potential chemopreventive agents. nih.govresearchgate.net Researchers can induce tumors with 4-NQO and then administer a test compound to see if it can inhibit, delay, or reverse the carcinogenic process. For example, the 4-NQO-induced mouse tongue carcinogenesis model has been used to demonstrate the chemopreventive effects of an AKT inhibitor, MK2206 2HCl. nih.gov In such studies, the inhibitor was shown to significantly reduce the incidence and growth of oral cancer and prevent the transformation of dysplasia to carcinoma. nih.gov These models allow for the evaluation of the agent's impact on various biological processes, including cell proliferation, angiogenesis, and specific molecular pathways. nih.gov

In Vitro Cellular and Organismal Systems

In vitro models, particularly cell cultures, provide a controlled environment to dissect the specific molecular and cellular mechanisms of 4-NQO's action. These systems are essential for studying genotoxicity, cellular stress responses, and the initial events of malignant transformation.

A variety of mammalian cell lines are used to investigate the genotoxic effects of 4-NQO. The compound is known to be a DNA-reactive genotoxin that, after metabolic activation, forms bulky adducts with DNA bases, primarily guanine (B1146940) and adenine (B156593). frontiersin.orgmdpi.comnih.gov This leads to DNA damage, including single-strand breaks (SSBs) and the formation of 8-hydroxydeoxyguanosine (8OHdG), a marker of oxidative DNA damage. oup.comaacrjournals.orgukhsa.gov.uk

Studies using human lymphoblastoid cell lines (e.g., MCL-5, AHH-1, TK6) and mouse lymphoma cells (L5178Y) have shown that 4-NQO is an effective point mutagen. nih.gov However, its ability to cause larger chromosomal damage (clastogenicity) can be cell-type dependent. nih.gov Research on human fibroblasts has demonstrated that 4-NQO induces oxidative stress through the generation of reactive oxygen species (ROS), which contributes significantly to its genotoxicity. oup.com Furthermore, 4-NQO has been shown to induce the formation of irreversible topoisomerase I-DNA cleavage complexes in human colon carcinoma cell lines (e.g., HCT116), highlighting another mechanism of its cytotoxic action. aacrjournals.org These cell culture models are invaluable for screening the mutagenic potential of substances and for detailed mechanistic studies of DNA damage and repair pathways. ukhsa.gov.uknih.gov

Table 3: Summary of 4-NQO Effects in Mammalian Cell Culture Models

| Cell Line Type | Key Findings | Reference |

|---|---|---|

| Human Lymphoblastoid Cells (MCL-5, AHH-1, TK6) | 4-NQO is a more effective point mutagen than a clastogen; induces gene mutations at low concentrations. | nih.gov |

| Mouse Lymphoma Cells (L5178Y) | Shows a clear dose-response for micronucleus induction (chromosomal damage). | nih.gov |

| Human Fibroblasts | 4-NQO generates reactive oxygen species (ROS), leading to oxidative DNA damage (8OHdG). | oup.com |

| Human Colon Carcinoma (HCT116) | Induces irreversible topoisomerase I-DNA cleavage complexes. | aacrjournals.org |

| Normal Keratinocytes | Can be used to induce dysplastic and malignant transformation in vitro. | mdpi.com |

| Human B- and T-cell lines (Daudi, Jurkat) | 4-NQO induces DNA damage and apoptosis, with B-cells showing more pronounced effects. | frontiersin.orgnih.gov |

Compound Reference Table

| Compound Name | Abbreviation |

|---|---|

| 4-Nitrosoquinoline 1-oxide | 4-NQO |

| 4-hydroxyaminoquinoline 1-oxide | 4HAQO |

| 4-acetoxyaminoquinoline-1-oxide | Ac-4HAQO |

| 8-hydroxydeoxyguanosine | 8OHdG |

| MK2206 2HCl | - |

Fungal and Bacterial Models for Mutagenesis Research

The chemical compound this compound (4-NQO) is a potent mutagen and carcinogen that has been extensively studied to understand the mechanisms of DNA damage and repair. nih.gov Fungal and bacterial models are invaluable tools in this research due to their rapid growth, ease of genetic manipulation, and well-characterized DNA repair pathways. These model systems have been instrumental in elucidating the mutagenic spectrum and the cellular responses to 4-NQO-induced DNA lesions.

Upon metabolic activation to its proximate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4-HAQO), 4-NQO forms stable bulky adducts on purine (B94841) bases, primarily guanine and to a lesser extent, adenine. nih.govnih.gov These adducts distort the DNA helix and interfere with replication and transcription, leading to mutations if not repaired.

Bacterial Models:

Escherichia coli : Studies in E. coli have been fundamental to understanding how 4-NQO-induced DNA damage is repaired. Research has shown that the nucleotide excision repair (NER) pathway is crucial for removing 4-NQO-purine adducts. colab.ws Strains deficient in NER genes, such as uvrA, are significantly more sensitive to the killing and mutagenic effects of 4-NQO. colab.ws The primary DNA lesions identified are 4NQO-guanine and 4NQO-adenine adducts. colab.ws In addition to forming adducts, 4-NQO is also known to induce oxidative DNA damage by generating reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide. oup.com This leads to the formation of lesions like 8-hydroxydeoxyguanosine (8OHdG), further contributing to its genotoxicity. oup.com

Salmonella typhimurium : This bacterium is widely used in the Ames test, a standard assay for identifying chemical mutagens. 4-NQO is often used as a positive control in such assays, where it demonstrates its ability to cause reverse mutations in specific histidine-auxotrophic strains. nih.gov Research using S. typhimurium has been important in studying the structure-activity relationships of antimutagenic agents that can counteract the effects of 4-NQO. nih.gov

Fungal Models:

Aspergillus nidulans : This filamentous fungus has been used to characterize the full mutagenic spectrum of 4-NQO through whole-genome sequencing. nih.govnih.gov These studies have revealed that while 4-NQO has a strong preference for inducing substitutions at guanine residues (a 19-fold preference over adenine), it can potentially target all base pairs. nih.govresearchgate.net The mutations induced by 4-NQO include all six possible types of base-pair transitions and transversions and are distributed randomly across the genome. nih.gov This comprehensive analysis in a eukaryotic model provides a deeper understanding of the mutagenic potential of 4-NQO. nih.govnih.gov

Yeast (Saccharomyces cerevisiae) : Yeast models have been employed to identify genetic factors that confer resistance to 4-NQO. wikipedia.org These studies have identified polymorphic transcription factors, such as Yrr1, which play a role in regulating the drug response and detoxification of 4-NQO and its metabolites. wikipedia.org

| Model Organism | Key Research Findings on 4-NQO Mutagenesis |

| Escherichia coli | Primarily forms 4NQO-guanine and 4NQO-adenine adducts. colab.ws The nucleotide excision repair (NER) pathway is the main mechanism for repairing these adducts. colab.ws Also induces oxidative DNA damage through reactive oxygen species. oup.com |

| Salmonella typhimurium | Widely used to demonstrate the mutagenic potential of 4-NQO in reverse mutation assays (Ames test). nih.gov Serves as a model for evaluating the efficacy of antimutagenic compounds. nih.gov |

| Aspergillus nidulans | Whole-genome sequencing reveals a broad mutagenic spectrum, targeting all base pairs with a 19-fold preference for guanine. nih.govresearchgate.net Induces all six types of base-pair substitutions (transitions and transversions). nih.gov |

| Saccharomyces cerevisiae | Used to identify genes and transcription factors (e.g., Yrr1) involved in resistance to 4-NQO, providing insight into cellular detoxification mechanisms. wikipedia.org |

Utilization of Organoid Cultures in Carcinogenesis Investigations

Organoid cultures are three-dimensional (3D) in vitro models that closely recapitulate the cellular organization and function of native tissues. Their use in cancer research is expanding, offering a bridge between traditional 2D cell culture and in vivo animal models. In the context of this compound, organoids and related 3D spheroid cultures are emerging as valuable tools for investigating the stepwise process of carcinogenesis, particularly in oral squamous cell carcinoma (OSCC). researchgate.net

The 4-NQO-induced animal model of oral carcinogenesis is well-established and mimics many features of human OSCC, including the progression from normal epithelium through hyperplasia and dysplasia to invasive carcinoma. researchgate.netintjmorphol.comnih.govnih.gov Organoid models derived from both normal and dysplastic tissues can be exposed to 4-NQO to study these transformative stages in a controlled human-relevant system.

A study utilized spheroids, a form of 3D culture, of normal (HOK) and dysplastic (DOK) human oral keratinocytes to model oral carcinogenesis. researchgate.net When treated with 4-NQO, these 3D cultures can be used to assess key carcinogenic events:

Cellular Transformation : Researchers can observe morphological and cytological changes indicative of dysplastic and malignant transformation. mdpi.com For instance, exposure of normal keratinocytes to 4-NQO can induce a dysplastic phenotype. mdpi.com

Invasion : A key hallmark of cancer, invasion can be studied using organoids embedded in an extracellular matrix like Matrigel. This allows for the validation of the carcinogenic model by observing cells breaking away from the primary structure and invading the surrounding matrix. researchgate.net

Transcriptomic Analysis : RNA can be extracted from the treated organoids to perform transcriptomic analysis. This provides insight into the molecular pathways that are altered by 4-NQO during the initiation and progression of cancer. researchgate.net

The use of these 3D models allows for the rapid and scalable testing of how carcinogens like 4-NQO drive the transformation of healthy tissues. researchgate.net They provide a platform to investigate the signaling pathways involved in malignant transformation and to potentially validate biomarkers for early cancer detection. mdpi.com

| 3D Model Type | Application in 4-NQO Carcinogenesis Research | Research Findings |

| Spheroids (Normal Human Oral Keratinocytes) | Modeling the initiation of dysplasia. | Exposure to 4-NQO induces significant morphological changes and an increased cell proliferation index, characteristic of a dysplastic transformation. mdpi.com |

| Spheroids (Dysplastic Human Oral Keratinocytes) | Investigating the progression to a malignant phenotype. | 4-NQO treatment can push dysplastic cells towards a more malignant state, which can be validated through invasion assays and transcriptomic analysis. researchgate.net |

| Organoids (from animal models) | Validating findings from in vivo 4-NQO studies. | Organoids can be established from tissues of 4-NQO-treated animals at various stages (normal, dysplasia, carcinoma) to study stage-specific molecular changes in a more controlled environment. nih.gov |

Aquatic Invertebrate Models for DNA Adduct Persistence Studies

Aquatic invertebrates are frequently used as sentinel organisms in environmental monitoring to assess the impact of genotoxic pollutants. Their ability to bioaccumulate contaminants makes them suitable for studying the formation and persistence of DNA damage, such as DNA adducts. researchgate.net The study of DNA adduct persistence is crucial because lesions that are not repaired can lead to mutations upon cell division, initiating carcinogenesis.

The common mussel, Mytilus edulis, has been utilized as a model organism to study the formation, removal, and persistence of DNA adducts induced by this compound. nih.gov In one detailed study using ³²P-postlabelling analysis, mussels were exposed to 4-NQO, and the fate of the resulting DNA adducts was tracked over time. nih.gov

Key findings from this research include:

Adduct Formation : Exposure to 4-NQO led to the formation of multiple distinct DNA adducts in the tissues of Mytilus edulis. The maximum levels of these adducts were not always observed immediately after exposure ceased, suggesting that the absorption and metabolic activation of the genotoxin are rate-limiting steps in adduct formation. nih.gov

Biphasic Repair : The removal of 4-NQO-induced DNA adducts from the mussels' DNA followed a biphasic pattern. A rapid removal phase occurred within the first 48 hours after the exposure ended, during which a large proportion of the adducts were excised. This was followed by a much slower rate of removal for the remaining lesions. nih.gov

Adduct Persistence : Despite the initial efficient repair, a significant portion of the DNA adducts remained detectable for up to 56 days post-exposure. nih.gov This long-term persistence of genotoxic damage highlights the potential for such lesions to serve as long-term biomarkers of environmental contamination. nih.gov

While specific studies on 4-NQO in other aquatic invertebrates like Daphnia magna are less common in the context of DNA adduct persistence, Daphnia is a widely accepted model for general ecotoxicology and genotoxicity testing of various environmental contaminants. researchgate.netup.ac.za The findings from Mytilus demonstrate the utility of aquatic invertebrate models in providing valuable data on the long-term consequences of exposure to DNA-damaging agents like 4-NQO.

| Model Organism | Analyte | Experimental Observation | Time Point |

| Mytilus edulis | 4-NQO-DNA Adducts | Rapid removal of a large proportion of adducts. | Within 48 hours post-exposure. nih.gov |

| Mytilus edulis | 4-NQO-DNA Adducts | Slow removal of remaining adducts. | 48 hours to 56 days post-exposure. nih.gov |

| Mytilus edulis | 4-NQO-DNA Adducts | A proportion of adducts remained detectable. | Up to 56 days post-exposure. nih.gov |

Advanced Methodologies in 4 Nitrosoquinoline 1 Oxide Studies

High-Resolution DNA Adductomics and Characterization

DNA adductomics, the comprehensive analysis of DNA adducts, is crucial for understanding the genotoxic effects of carcinogens like 4-NQO. The compound is metabolized to reactive intermediates, such as 4-hydroxyaminoquinoline 1-oxide (4-HAQO), which form stable covalent adducts with DNA, primarily on purine (B94841) bases. nih.govwikipedia.orgnih.govnih.gov These adducts are considered the primary initiating lesions responsible for the mutagenicity and carcinogenicity of 4-NQO. wikipedia.orgnih.gov

The ³²P-postlabelling assay, often coupled with high-performance liquid chromatography (HPLC), is a highly sensitive method for detecting and quantifying DNA adducts. This technique allows for the detection of rare adducts within a complex biological matrix. iaea.orgnih.gov The methodology involves the enzymatic digestion of DNA to deoxynucleosides, followed by the enrichment of hydrophobic adducted nucleotides using reverse-phase HPLC. iaea.org These enriched adducts are then radiolabeled with ³²P, allowing for extremely sensitive detection.

In the context of 4-NQO studies, this approach is used to identify and quantify the specific adducts it forms. The primary adducts formed by 4-NQO's reactive metabolite include modifications at the C8 and N² positions of guanine (B1146940) and the N⁶ position of adenine (B156593). nih.govaacrjournals.orgnih.gov The combination of HPLC for separation and ³²P-postlabelling for detection provides a powerful tool to study the formation and repair of these specific lesions in various experimental models. iaea.orgnih.gov

Table 1: Primary DNA Adducts Formed by 4-Nitrosoquinoline 1-oxide

| Adduct Name | DNA Base Modified | Position of Modification |

|---|---|---|

| N-(deoxyguanosin-8-yl)-4AQO | Guanine | C8 |

| 3-(deoxyguanosin-N²-yl)-4AQO | Guanine | N² |

| 3-(deoxyadenosin-N⁶-yl)-4AQO | Adenine | N⁶ |

This table lists the main stable DNA adducts identified following exposure to 4-NQO. nih.gov

Omics-based Approaches

"Omics" technologies provide a global view of molecular changes within a biological system. In 4-NQO research, transcriptomics, proteomics, metabolomics, and single-cell sequencing have been instrumental in elucidating the complex network of events that follow exposure to this carcinogen.

Transcriptomic analysis using microarrays or RNA sequencing (RNA-seq) has been employed to characterize the global gene expression changes during 4-NQO-induced carcinogenesis, particularly in models of oral and esophageal cancer. nih.govnih.govnih.gov These studies reveal dynamic shifts in the expression of hundreds to thousands of genes as tissues progress from normal to hyperplastic, dysplastic, and finally to invasive carcinoma. nih.govnih.gov

In a rat model of oral carcinogenesis, the number of differentially expressed genes (DEGs) increased with the severity of the lesion. nih.gov These DEGs were found to be enriched in critical biological processes and pathways. nih.gov Similarly, studies in mouse models have identified specific gene sets associated with each stage of tumor development, highlighting the stepwise molecular progression. nih.govresearchgate.net

Table 2: Key Pathways Affected by 4-NQO as Identified by Transcriptomic Analysis

| Biological Pathway | Associated Genes (Examples) | Stage of Carcinogenesis | Reference |

|---|---|---|---|

| Cell Cycle | Cyclin-dependent kinase A-1, Cyclin D1 | All stages | nih.gov |

| Apoptosis | B-cell chronic lymphocytic leukaemia/lymphoma 2-like 2 | All stages | nih.gov |

| Inflammatory Response | Nuclear factor-κB, Tumor necrosis factor receptor superfamily member 1A | All stages | nih.gov |

| Tricarboxylic Acid (TCA) Cycle | Succinate (B1194679) dehydrogenase (SDH) | All stages | nih.gov |

| RARβ2-led Gene Pathway | RARβ2, p-ERK1/2, COX2 | Tumor tissues | iiarjournals.org |

This table summarizes key molecular pathways and representative genes whose expression is altered during 4-NQO-induced carcinogenesis. nih.goviiarjournals.org

Proteomic studies investigate changes in the entire protein complement of a cell or tissue in response to a stimulus like 4-NQO. While large-scale proteomic profiling specific to 4-NQO is an emerging area, targeted studies have identified key protein alterations. Research has shown that 4-NQO treatment can alter the expression and activation of specific proteins involved in critical cellular processes. For instance, in human esophageal cancer cells, 4-NQO was found to induce the expression of phosphorylated extracellular-signal-regulated kinase-1 and -2 (p-ERK1/2) and cyclooxygenase-2 (Cox2). iiarjournals.org Furthermore, studies have demonstrated that 4-NQO enhances the differential activation of DNA repair proteins, particularly those involved in homologous recombination, in certain cell types. nih.gov Another significant finding is that 4-NQO can induce the formation of cellular topoisomerase I-DNA cleavage complexes, trapping the enzyme on the DNA and contributing to its genotoxicity. aacrjournals.orgnih.gov

Metabolomics, the study of small molecule metabolites, provides a functional readout of the cellular state. Studies using techniques like nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) have been applied to serum and plasma samples from animal models of 4-NQO-induced carcinogenesis to identify metabolic biomarkers. nih.govnih.govresearchgate.netpeerj.com

These analyses have successfully differentiated between healthy animals and those with precancerous or cancerous lesions based on their metabolic profiles. nih.govresearchgate.net Key findings include the dysregulation of energy metabolism, amino acid metabolism, and fatty acid metabolism. nih.govnih.govpeerj.com

Table 3: Differentially Expressed Metabolites in 4-NQO-Induced Carcinogenesis Models

| Metabolite | Sample Type | Change in Carcinogenesis | Associated Pathway/Process | Reference |

|---|---|---|---|---|

| Lactic acid | Plasma | Increase | Energy Metabolism | nih.govresearchgate.net |

| Choline | Plasma | Increase | Lipid Metabolism | nih.govresearchgate.net |

| Glucose | Plasma | Increase | Energy Metabolism | nih.govresearchgate.net |

| Proline | Plasma | Decrease | Amino Acid Metabolism | nih.govresearchgate.net |

| Valine | Plasma | Decrease | Amino Acid Metabolism | nih.govresearchgate.net |

| Isoleucine | Plasma | Decrease | Amino Acid Metabolism | nih.govresearchgate.net |

| Aspartic acid | Plasma | Decrease | Amino Acid Metabolism | nih.govresearchgate.net |

| 2-hydroxybutyric acid | Plasma | Decrease | Amino Acid Metabolism | nih.govresearchgate.net |

| Arachidonic acid | Serum | Dysregulated | Fatty Acid Metabolism | nih.govpeerj.com |

| Glycine (B1666218) | Serum | Dysregulated | Amino Acid Metabolism | nih.govpeerj.com |

This interactive table details metabolites identified as having altered levels in the serum or plasma of rats during 4-NQO-induced oral carcinogenesis. nih.govnih.govresearchgate.netpeerj.com

Tumors are known to be highly heterogeneous, containing diverse populations of cells with distinct genetic and expression profiles. nih.gov Traditional bulk sequencing methods average the molecular signals from all cells, masking this critical heterogeneity. researchgate.net Single-cell sequencing technologies, particularly single-cell RNA sequencing (scRNA-seq), overcome this limitation by analyzing the transcriptome of individual cells. frontiersin.org

In the context of 4-NQO research, scRNA-seq has been used in mouse models to dissect the cellular complexity during the development of oral and esophageal cancers. nih.govnih.gov These studies have successfully clustered cells into distinct subtypes, including different epithelial, immune, and stromal cells, and have identified how the proportions and gene expression of these subtypes change during carcinogenesis. nih.govnih.govresearchgate.net For example, analysis of specific cell subtypes like stem cells and keratinocytes revealed that their genes were associated with cancer-related pathways. nih.gov This level of resolution is critical for understanding which cell populations drive tumor initiation and progression and for identifying novel therapeutic targets within the complex tumor microenvironment. nih.govresearchgate.net

Quantitative Assessment of DNA Damage and Repair Kinetics

The genotoxicity of this compound (4-NQO) is attributed to its ability to induce various forms of DNA damage. wikipedia.orgfrontiersin.orgnih.gov Quantitative assessment of this damage and the subsequent cellular repair processes are crucial for understanding its carcinogenic mechanisms. Advanced methodologies allow for the precise measurement of DNA lesions and the tracking of their repair over time.

After metabolic activation, 4-NQO's reactive metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO), covalently binds to DNA, forming stable quinolone monoadducts, primarily with purine bases. wikipedia.orgnih.govresearchgate.net These adducts are considered a primary cause of the compound's mutagenicity. wikipedia.orgresearchgate.net Specifically, adducts are formed at the C8 and N2 positions of guanine and the N6 position of adenine. frontiersin.orgnih.govresearchgate.netaacrjournals.org

Beyond direct adduct formation, 4-NQO induces oxidative stress, leading to the formation of reactive oxygen species (ROS) such as superoxide (B77818), hydrogen peroxide, and hydroxyl radicals. oup.com This oxidative environment results in significant oxidative DNA damage, most notably the formation of 8-hydroxydeoxyguanosine (8OHdG), a well-established marker of oxidative DNA damage. wikipedia.orgoup.com 4-NQO also causes DNA single-strand breaks (SSBs) and can trap topoisomerase I cleavage complexes. frontiersin.orgnih.govaacrjournals.org

Several techniques are employed to quantify this damage. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a sensitive method used to measure the levels of 8OHdG in DNA extracted from cells exposed to 4-NQO. oup.com Studies using HPLC-ECD have demonstrated a dose-dependent increase in 8OHdG levels in human fibroblasts treated with 4-NQO. oup.com The Comet assay, particularly the high-throughput CometChip assay, is another powerful tool. It can quantify DNA strand breaks and, when coupled with enzymes like formamidopyrimidine DNA glycosylase (Fpg), can specifically measure oxidative base damage. researchgate.net

The repair of 4-NQO-induced DNA lesions is primarily accomplished through the nucleotide excision repair (NER) pathway. wikipedia.orgnih.gov The kinetics of this repair can be monitored over time. Studies in various cell types, including E. coli, normal human cells, and mouse cells, have shown the time-dependent removal of 4-NQO-purine adducts. nih.gov For instance, normal human cells can excise approximately 60% of these adducts within 24 hours, whereas cells deficient in NER, such as those from xeroderma pigmentosum patients, show no removal. nih.gov Similarly, time-series analyses using the CometChip assay have shown the repair of oxidative DNA damage, although strand breaks may persist for longer periods, remaining elevated up to 6 hours post-exposure in human TK6 cells. researchgate.net

Table 1: Methodologies for Quantifying 4-NQO-Induced DNA Damage

| Methodology | Type of Damage Detected | Key Findings | References |

|---|---|---|---|

| High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) | Oxidative DNA Damage (8-hydroxydeoxyguanosine) | Dose-dependent increase of 8OHdG in human fibroblasts. | oup.com |

| Comet Assay (with/without Fpg) | DNA Strand Breaks, Oxidative Base Damage | Time- and concentration-dependent increases in oxidative damage and strand breaks. | researchgate.net |

| Alkaline Elution | DNA Single-Strand Breaks (SSBs) | Detection of protein-associated SSBs, indicating trapped topoisomerase I-DNA complexes. | aacrjournals.org |

| Paper Chromatography of DNA Hydrolysates | 4-NQO-Purine Adducts | Identification of guanine and adenine adducts. | nih.gov |

| Whole Genome Sequencing | Single-Nucleotide Substitutions | Revealed a 19-fold preference for mutations at guanine residues over adenine. | nih.gov |

Immunochemical and Histopathological Techniques for Molecular Phenotyping

Immunochemical and histopathological techniques are indispensable for characterizing the molecular and cellular changes that occur in tissues following exposure to 4-NQO. These methods provide a visual and quantitative assessment of the progression from normal tissue to malignancy, linking molecular events to tissue-level pathology.

Histopathological analysis of tissues from animal models, such as mice and rats treated with 4-NQO in their drinking water, has been instrumental in demonstrating the compound's carcinogenic effects on the oral cavity and esophagus. researchgate.netresearchgate.netmdpi.comnih.govplos.orgnorthwestern.edu This model system reliably recapitulates the multi-step progression of human oral and esophageal squamous cell carcinoma. researchgate.netmdpi.comfrontiersin.org The observed pathological changes are time- and dose-dependent, beginning with simple hyperplasia (thickened epithelium), progressing to dysplasia (characterized by loss of cell polarity, nuclear pleomorphism, and abnormal mitoses), and culminating in squamous cell carcinoma (SCC). researchgate.netmdpi.comnih.gov

Immunohistochemistry (IHC) is a key immunochemical technique used to detect specific proteins in situ, providing insights into the molecular phenotype of the evolving lesions. A variety of markers are used to characterize different aspects of carcinogenesis:

Proliferation Markers: Ki-67 is a widely used marker for cellular proliferation. In 4-NQO-induced lesions, the expression of Ki-67 increases significantly as the tissue progresses from normal epithelium to hyperplasia, dysplasia, and carcinoma, indicating a rising proliferative index. mdpi.comfrontiersin.org

DNA Damage Response Markers: The phosphorylation of histone H2AX to form γH2AX is an early marker of DNA double-strand breaks. frontiersin.orgnih.gov Studies have shown that the expression of γH2AX increases from early hyperplastic stages to invasive carcinoma in the esophagus of 4-NQO-treated mice, indicating accumulating DNA damage. mdpi.com Increased γH2AX has also been observed in cell lines treated with 4-NQO. frontiersin.orgnih.gov

Immune Cell Markers: IHC is used to phenotype the immune infiltrate within the tumor microenvironment. Staining for markers such as CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), and B220 (B cells) allows for the quantification and localization of different immune cell subsets. plos.orgfrontiersin.org In 4-NQO-induced oral lesions, a significant increase in T cell populations is observed as the severity of dysplasia increases. frontiersin.org

Oxidative Stress Markers: As mentioned previously, 4-NQO induces oxidative damage. IHC can be used to visualize the presence of 8-hydroxydeoxyguanosine (8OHdG) directly within tissue sections, confirming the occurrence of oxidative stress in the affected cells. oup.com

These techniques collectively provide a detailed molecular portrait of 4-NQO-induced carcinogenesis. Histopathology defines the structural changes, while IHC reveals the underlying molecular alterations in proliferation, DNA damage response, and immune infiltration that drive the disease progression.

Table 2: Histopathological and Immunohistochemical Findings in 4-NQO-Induced Carcinogenesis

| Stage of Lesion | Histopathological Features | Key Immunohistochemical Markers | Observed Changes in Markers | References |

|---|---|---|---|---|

| Normal Epithelium | Organized basal and suprabasal layers. | Ki-67, γH2AX | Low/basal expression. | researchgate.netmdpi.com |

| Hyperplasia | Thickened epithelium, prominent keratinization. | Ki-67 | Increased number of positive cells in the basal layer. | researchgate.netmdpi.com |